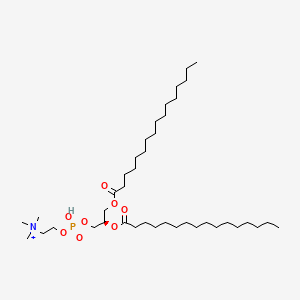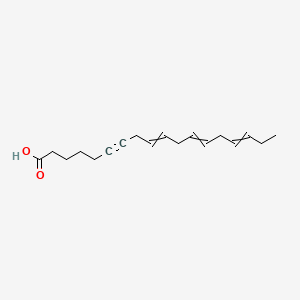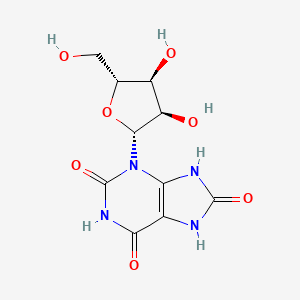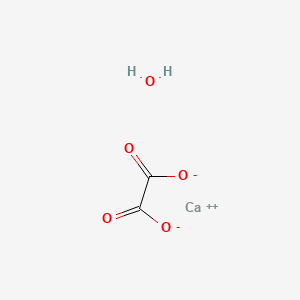![molecular formula C11H11N5O B1200523 2-(Pyrido[1,2-e]purin-4-yl)amino-ethanol](/img/structure/B1200523.png)
2-(Pyrido[1,2-e]purin-4-yl)amino-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrido[1,2-E]Purin-4-Yl)Amino-Ethanol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process might include continuous flow reactors and automated systems to handle the complex synthesis steps, ensuring high throughput and quality control .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrido[1,2-E]Purin-4-Yl)Amino-Ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its reactivity and interactions with other molecules.
Substitution: Substitution reactions can introduce different functional groups into the compound, enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds with enhanced biological activity .
Scientific Research Applications
2-(Pyrido[1,2-E]Purin-4-Yl)Amino-Ethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its interactions with DNA and proteins, providing insights into molecular biology.
Medicine: Investigated as a potential antitumor agent due to its ability to intercalate into DNA and disrupt cellular processes.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(Pyrido[1,2-E]Purin-4-Yl)Amino-Ethanol involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of the DNA helix, inhibiting the replication and transcription processes. The compound forms hydrogen bonds with specific nucleotides, enhancing its binding affinity and stability within the DNA structure .
Comparison with Similar Compounds
Similar Compounds
6-Alkylaminopurines: These compounds share a similar purine base structure but differ in their side chains and functional groups.
Pyrimidine Derivatives: These compounds have a similar ability to interact with DNA but possess a different core structure.
Uniqueness
2-(Pyrido[1,2-E]Purin-4-Yl)Amino-Ethanol is unique due to its specific structure that allows for strong interactions with DNA, making it a promising candidate for antitumor drug development. Its ability to form stable complexes with DNA sets it apart from other similar compounds .
Properties
Molecular Formula |
C11H11N5O |
|---|---|
Molecular Weight |
229.24 g/mol |
IUPAC Name |
2-(purino[9,8-a]pyridin-4-ylamino)ethanol |
InChI |
InChI=1S/C11H11N5O/c17-6-4-12-10-9-11(14-7-13-10)16-5-2-1-3-8(16)15-9/h1-3,5,7,17H,4,6H2,(H,12,13,14) |
InChI Key |
QBILBVYKWQWDQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC3=C(N=CN=C3N2C=C1)NCCO |
Synonyms |
2-(pyrido(1,2-e)purin-4-yl)amino-ethanol 2-PPAE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile](/img/structure/B1200440.png)
![[3-Fluoro-4-(4-morpholinyl)phenyl]-(4-methylphenyl)methanone](/img/structure/B1200443.png)


![2-[[(4-Hydroxyphenyl)azo]phenyl]benzoic acid](/img/structure/B1200447.png)





![1-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]azepan-2-one](/img/structure/B1200460.png)



